

# Diethyl Ureidomalonate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Diethyl ureidomalonate

Cat. No.: B015973

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CAS Number: 500880-58-0

This technical guide provides an in-depth overview of **diethyl ureidomalonate**, a valuable compound in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and analysis.

## Chemical and Physical Properties

**Diethyl ureidomalonate** is a white crystalline solid.<sup>[1]</sup> While a specific boiling point and density are not readily available in the literature, its other key properties are well-documented. It is soluble in methanol. The fundamental properties of **diethyl ureidomalonate** are summarized in the table below for easy reference.

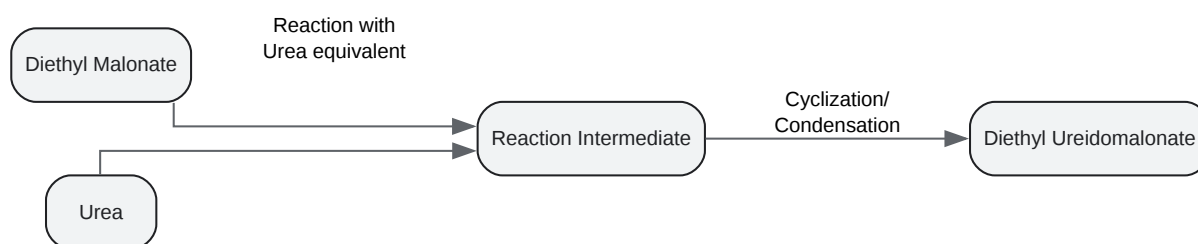
Property	Value	Reference
CAS Number	500880-58-0	<sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>2</sub> O <sub>5</sub>	<sup>[2]</sup>
Molecular Weight	218.21 g/mol	<sup>[2]</sup> <sup>[3]</sup>
Appearance	White Crystalline Solid	<sup>[1]</sup>
Melting Point	172-175 °C	<sup>[1]</sup>
Solubility	Soluble in Methanol	

# Synthesis of Diethyl Ureidomalonate and Related Compounds

While a specific, detailed experimental protocol for the synthesis of **diethyl ureidomalonate** is not widely published, its synthesis can be inferred from established methods for analogous compounds. The general strategy involves the reaction of diethyl malonate with a urea equivalent. The following sections detail the synthesis of closely related and precursor molecules, which provide a strong foundation for the synthesis of **diethyl ureidomalonate**.

## Conceptual Synthesis Workflow

The synthesis of **diethyl ureidomalonate** logically proceeds from diethyl malonate. A potential synthetic pathway is illustrated in the workflow diagram below.



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Caption: Conceptual workflow for the synthesis of **diethyl ureidomalonate**.

## Experimental Protocol: Synthesis of Diethyl Acetamidomalonate

A related compound, diethyl acetamidomalonate, is synthesized from diethyl isonitrosomalonate. This procedure highlights the reactivity of the malonate backbone.

Materials:

- Diethyl isonitrosomalonate solution
- Acetic anhydride

- Glacial acetic acid
- Zinc dust
- Water

#### Procedure:

- A solution of diethyl isonitrosomalonate, acetic anhydride, and glacial acetic acid is placed in a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
- With vigorous stirring, zinc dust is added in small portions over 1.5 hours, maintaining the reaction temperature at 40–50°C.
- After the addition is complete, the mixture is stirred for an additional 30 minutes.
- The reaction mixture is filtered with suction, and the filter cake is washed thoroughly with two portions of glacial acetic acid.
- The combined filtrate and washings are evaporated under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.
- To purify the crude product, water is added, and the flask is warmed on a steam bath until the solid melts.
- The mixture of water and oil is stirred rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.<sup>[5]</sup>

## Experimental Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride

Diethyl aminomalonate hydrochloride, another related compound, can be synthesized via the reduction of diethyl isonitrosomalonate.

#### A. Diethyl Aminomalonate

- An ethereal solution of diethyl isonitrosomalonate is prepared from diethyl malonate.

- This solution is washed with a 1% sodium bicarbonate solution.
- The ethereal solution is dried over anhydrous sodium sulfate and filtered.
- The solvent is removed under reduced pressure at a temperature below 30°C.
- The resulting residue of diethyl isonitrosomalonnate is placed in a reduction bottle with absolute alcohol and a 10% palladium-on-charcoal catalyst.
- The mixture is hydrogenated in a Parr Hydrogenator until no further pressure drop is observed.
- The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure at a temperature below 50°C to yield crude diethyl aminomalonnate.[6]

#### B. Diethyl Aminomalonnate Hydrochloride

- The crude diethyl aminomalonnate is diluted with dry ether and filtered.
- The filtrate is cooled in an ice bath, and dry hydrogen chloride is passed over the solution with mechanical stirring.
- The precipitated fine white crystals of diethyl aminomalonnate hydrochloride are collected by suction filtration and washed with dry ether.[6][7]

## Analytical Methodologies

While specific analytical methods for **diethyl ureidomalonnate** are not extensively detailed in the literature, techniques used for similar malonnate derivatives can be readily adapted.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of **diethyl ureidomalonnate** and its related compounds. A reverse-phase HPLC method can be developed for its separation and quantification.

Example HPLC Conditions for Diethyl Aminomalonnate Hydrochloride:

- Column: Newcrom R1 (a reverse-phase column with low silanol activity)
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for Mass-Spec compatibility).
- Detection: UV-Vis or Mass Spectrometry (MS).[8]

This method is scalable and can be used for purity analysis and preparative separations.[8]

## Spectroscopic Analysis

Standard spectroscopic techniques are essential for the structural elucidation and characterization of **diethyl ureidomalonate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR would be critical for confirming the structure. While specific spectra for **diethyl ureidomalonate** are not readily available, data for related compounds like diethyl acetamidomalonate and diethyl diethylmalonate can serve as a reference.[9][10]
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the carbonyl groups of the ester and urea moieties, and the N-H bonds of the urea.

## Biological Activity and Potential Applications

The biological activities of **diethyl ureidomalonate** itself have not been extensively studied. However, the ureido motif is a crucial scaffold in medicinal chemistry, known to enhance the biological activities of various compounds, including anticancer and antimicrobial effects.[11]

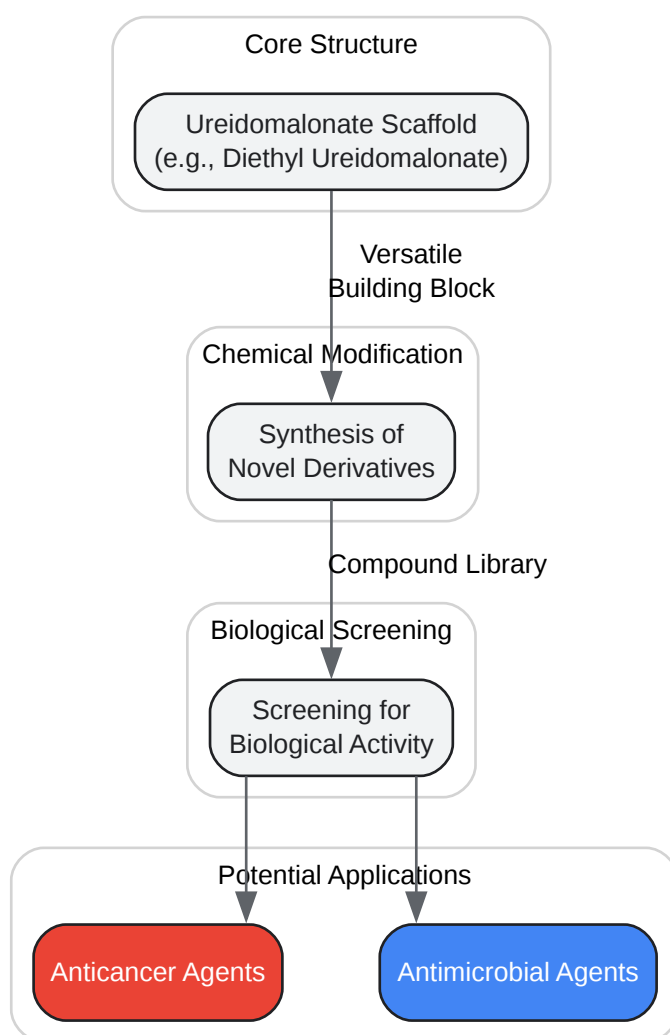
Derivatives of urea have shown a wide range of biological activities, including anti-atherosclerotic, antibiotic, hypoglycemic, and antitumor properties.[12] Specifically, some urea derivatives have demonstrated cytotoxic activity against human leukemia and carcinoma cell lines.[12] Furthermore, various ureido-containing compounds have been investigated for their antimicrobial potential against a range of bacterial and fungal species.[13]

Given the presence of the ureido group, **diethyl ureidomalonate** represents a valuable starting material and intermediate for the synthesis of novel, biologically active molecules,

particularly in the fields of oncology and infectious diseases.[3] Its structural features make it a versatile building block for creating libraries of compounds for drug discovery screening.

## Logical Relationships in Drug Discovery

The utility of **diethyl ureidomalonate** in drug discovery can be visualized as a logical progression from a basic chemical scaffold to potential therapeutic applications.



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Caption: Logical flow from the ureidomalonate core to potential therapeutic applications.

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